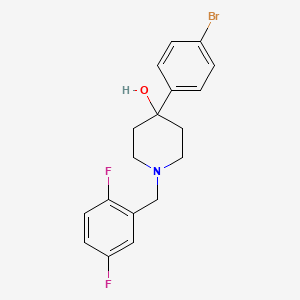![molecular formula C12H18N2O3 B3850452 3-[[butyl(methyl)amino]methyl]-4-nitrophenol](/img/structure/B3850452.png)
3-[[butyl(methyl)amino]methyl]-4-nitrophenol
Overview
Description
3-[[butyl(methyl)amino]methyl]-4-nitrophenol is an organic compound that features a nitrophenol group substituted with a butyl(methyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution occurs without unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as crystallization and chromatography ensures the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
3-[[butyl(methyl)amino]methyl]-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form nitroquinones under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitroquinones
Reduction: Aminophenols
Substitution: Alkylated phenols
Scientific Research Applications
3-[[butyl(methyl)amino]methyl]-4-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-[[butyl(methyl)amino]methyl]-4-nitrophenol involves its interaction with specific molecular targets. The nitrophenol group can participate in redox reactions, affecting cellular pathways and enzyme activities. The butyl(methyl)amino group can interact with biological membranes, influencing cell signaling and transport processes .
Comparison with Similar Compounds
Similar Compounds
4-nitrophenol: Lacks the butyl(methyl)amino group, making it less hydrophobic and less biologically active.
3-aminophenol: Contains an amino group instead of a nitro group, leading to different chemical reactivity and biological properties.
2,4-dinitrophenol: Contains two nitro groups, making it more reactive and toxic compared to 3-[[butyl(methyl)amino]methyl]-4-nitrophenol
Uniqueness
This compound is unique due to the presence of both a nitrophenol group and a butyl(methyl)amino group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-[[butyl(methyl)amino]methyl]-4-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-3-4-7-13(2)9-10-8-11(15)5-6-12(10)14(16)17/h5-6,8,15H,3-4,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJQSOUYBMGOQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=C(C=CC(=C1)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Chlorophenyl)-1-[(2-chlorophenyl)methyl]piperidin-4-ol](/img/structure/B3850375.png)
![3-methoxy-6-[(E)-2-phenylvinyl]pyridazine](/img/structure/B3850379.png)
![4-ethyl-N-[(2-methoxyphenyl)methyl]cyclohexan-1-amine](/img/structure/B3850404.png)
![1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-4-(4-methylphenyl)piperazine](/img/structure/B3850411.png)
![3-Methoxy-1-{4-[(4-phenylphenyl)methyl]piperazinyl}benzene](/img/structure/B3850424.png)
![2-chloro-N-(1-{1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B3850429.png)
![1-(3-chlorophenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B3850431.png)
![1-[(2-Methoxynaphthalen-1-yl)methyl]-4-piperidin-1-ylpiperidine](/img/structure/B3850443.png)
![N-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-2-pyrazinamine](/img/structure/B3850444.png)
![2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]acetamide](/img/structure/B3850458.png)
![2-{4-[4-(trifluoromethoxy)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B3850462.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}quinoline](/img/structure/B3850474.png)
![[1-[(3-chlorophenyl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B3850487.png)

